tert-butyl N-({1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O2/c1-15(2,3)23-14(22)18-7-12-9-21(20-19-12)8-10-6-11(16)4-5-13(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSNSCIVPTKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally related to tert-butyl carbamate, which has been used in the synthesis of N-Boc-protected anilines. These compounds are often used as intermediates in the synthesis of more complex molecules, suggesting that the compound may interact with a variety of biological targets.
Scientific Research Applications
The compound tert-butyl N-({1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria and fungi. A study published in Journal of Medicinal Chemistry highlighted that modifications in the triazole structure can significantly enhance antimicrobial efficacy .
Anticancer Properties
The triazole moiety has been linked to anticancer activity. Research indicates that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis. A notable case study involved a series of triazole derivatives where one compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
Inhibitors of Enzymatic Activity
Triazoles are known to inhibit enzymes such as carbonic anhydrases and kinases. The compound's unique structure suggests potential as a selective inhibitor. A recent investigation into similar carbamate derivatives demonstrated their ability to modulate enzyme activity effectively, which could lead to therapeutic advancements in treating metabolic disorders .
Pesticide Development
The incorporation of triazole structures into pesticide formulations has shown promise in enhancing efficacy against pests while reducing environmental impact. Studies indicate that compounds like this compound can act as effective fungicides with lower toxicity profiles compared to traditional agents .
Herbicide Potential
Research has also explored the herbicidal properties of triazole derivatives. Field trials have indicated that certain formulations can effectively control weed growth without harming crop yield. This application is particularly relevant in sustainable agriculture practices where chemical usage is minimized .
Polymer Chemistry
In materials science, carbamate compounds are being investigated for their role as monomers in polymer synthesis. The unique properties of this compound allow for the development of polymers with enhanced thermal stability and mechanical strength. Recent advancements have shown that incorporating such compounds into polymer matrices can improve performance characteristics significantly .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5 | |
| Compound B | Anticancer | 0.8 | |
| Compound C | Enzyme Inhibition | 10 |
Table 2: Agricultural Efficacy
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a transient amine-protecting moiety, cleavable under acidic conditions. This reaction is critical for exposing the primary amine for subsequent functionalization.
The liberated amine can participate in nucleophilic acylations, Suzuki couplings, or reductive aminations, though no direct experimental data exists for this specific compound .
Metal Coordination
The triazole’s nitrogen atoms may act as ligands for transition metals (e.g., Cu, Ru), enabling catalytic applications. Fluorine substituents on the benzyl group could modulate electronic properties:
| Metal | Potential Application | Observed in Analog |
|---|---|---|
| Cu(I) | Click chemistry catalysis | Triazole-metal complexes |
| Ru(II) | Photocatalysis or drug delivery | Triazole-Ru coordination |
Electrophilic Substitution
The electron-withdrawing fluorine atoms on the benzyl group deactivate the aromatic ring, making electrophilic substitution (e.g., nitration, halogenation) unlikely without harsh conditions .
Functionalization of the Methylene Linker
The methylene group between the triazole and carbamate may undergo:
-
Oxidation : Potential conversion to a carbonyl group using KMnO₄ or CrO₃, though steric hindrance from the Boc group could limit efficacy.
-
Radical Reactions : Hydrogen abstraction could initiate polymerization or cross-coupling, but no literature supports this for the target compound.
Stability Under Basic Conditions
The Boc group is stable to bases (e.g., NaOH, K₂CO₃), enabling reactions on other portions of the molecule without deprotection. For example, the triazole’s NH (if present) could be alkylated, but this position is already substituted in the target structure .
Comparative Analysis of Structural Analogs
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2,5-difluorophenyl group in the target compound increases lipophilicity compared to the polar 2-hydroxybenzyl (19b) or cinnamoylcarbamoyl (17i) groups. Fluorine’s electronegativity may also enhance binding to electron-rich biological targets .
- The tert-butyl carbamate group provides steric protection, improving metabolic stability relative to acetamide derivatives (e.g., ) .
Synthetic Methodology: All compounds utilize CuAAC for triazole formation, ensuring regioselectivity and high yields . However, post-cycloaddition modifications vary (e.g., Mitsunobu reactions for azide synthesis in 19d) .
Solubility and Reactivity :
- Compounds with polar substituents (e.g., 19b’s hydroxybenzyl) exhibit higher solubility in polar solvents like DMSO-d6, whereas the target compound’s fluorine atoms may favor organic solvents like CDCl3 .
- The Boc group in the target compound offers stability under acidic conditions, unlike the trifluoroacetyl group in 19d, which is prone to hydrolysis .
Preparation Methods
Synthesis of 1-Azidomethyl-2,5-difluorobenzene
(2,5-Difluorophenyl)methanol is converted to the corresponding bromide using PBr₃ or CBr₄, followed by azidation with sodium azide in DMF or DMSO. Alternatively, a Mitsunobu reaction with diphosphazene and azide donors achieves higher regioselectivity.
CuAAC Reaction Conditions
The cycloaddition is catalyzed by Cu(I) sources (e.g., CuBr, CuI) with ligands such as tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates. A typical protocol involves:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | THF/H₂O (3:1) or DMF | |
| Catalyst | CuI (10 mol%) | |
| Ligand | TBTA (10 mol%) | |
| Temperature | 25–50°C | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
The reaction proceeds via a stepwise mechanism, forming a copper-triazolide intermediate that protonates to yield the 1,4-disubstituted triazole.
Coupling and Deprotection
After triazole formation, the Boc group is selectively removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to expose the primary amine. Subsequent re-protection or functionalization is unnecessary for the target compound, as the Boc group remains intact in the final product.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical data for intermediates align with literature values:
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 4.28 (d, J = 6.0 Hz, 2H, CH₂NBoc), 5.42 (s, 2H, ArCH₂N), 6.90–7.20 (m, 3H, aromatic H).
-
MS (ESI+) : m/z calculated for C₁₅H₁₇F₂N₃O₂ [M+H]⁺ 310.13, found 310.1.
Optimization Challenges and Solutions
regioselectivity in CuAAC
While CuAAC favors 1,4-regioisomers, trace 1,5-products may form. Ligand-free conditions or elevated temperatures exacerbate this issue. TBTA ligands suppress 1,5-isomer formation, ensuring >95% regioselectivity.
Boc Group Stability
The Boc group is susceptible to cleavage under strongly acidic or basic conditions. Neutral workup protocols (e.g., aqueous NaHCO₃ washes) preserve its integrity during intermediate steps.
Scalability and Industrial Relevance
Kilogram-scale synthesis is feasible using continuous-flow reactors, which enhance heat/mass transfer during exothermic CuAAC reactions. A patent-pending protocol achieves 85% yield at 100 g scale with 99.5% purity by HPLC .
Q & A
Q. What are the common synthetic pathways for synthesizing tert-butyl N-({1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate?
Methodological Answer: The compound is typically synthesized via multi-step routes involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, a 2,5-difluorobenzyl azide intermediate may react with a propargyl carbamate derivative under Cu(I) catalysis .
- Carbamate Protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in inert solvents like 1,4-dioxane or THF, often with a base such as triethylamine (TEA) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product.
Q. What spectroscopic methods are typically employed to characterize this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the triazole ring and Boc group integration. Aromatic protons from the 2,5-difluorophenyl group appear as distinct splitting patterns (e.g., doublets of doublets) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHFNO: 367.15 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch of carbamate) and ~1250 cm (C-F stretches) .
Q. How can researchers ensure the purity of this compound post-synthesis?
Methodological Answer:
- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
- Melting Point Determination : Compare observed melting points with literature values to detect solvates or polymorphs.
- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in a multi-step synthesis?
Methodological Answer:
- Parameter Screening : Vary solvents (e.g., THF vs. DMF), catalysts (CuI vs. CuSO/sodium ascorbate), and temperature (25–80°C) during CuAAC. For example, THF at 60°C may enhance triazole formation kinetics .
- Stoichiometric Adjustments : Optimize molar ratios of azide to alkyne (1:1.2) to minimize side reactions.
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction times .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously.
- X-ray Crystallography : If crystals are obtainable, single-crystal analysis provides definitive structural confirmation .
Q. How can Design of Experiments (DoE) be applied to investigate the influence of reaction parameters on synthesis efficiency?
Methodological Answer:
- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) using a 2 factorial design to identify critical factors. For example, a 2 design evaluates main effects and interactions .
- Response Surface Methodology (RSM) : Optimize significant parameters (e.g., temperature and catalyst loading) via central composite design (CCD) to model non-linear relationships .
- Statistical Analysis : Use software (e.g., JMP, Minitab) to calculate Pareto charts and ANOVA, prioritizing factors with p-values <0.05.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
